trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Description
Trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (MCPA) is an important organic compound with potential applications in fields like pharmaceuticals, biomedical research, and materials science. It is a chiral compound and contains a mixture of enantiomers .
Molecular Structure Analysis
The molecular formula of MCPA is C14H16O3. The InChI code is 1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 . The molecular weight is 232.28 g/mol .Physical And Chemical Properties Analysis
MCPA is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Synthesis and Structural Analysis
Trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is utilized in the preparation and structural analysis of various compounds. For instance, it's involved in the synthesis of pyrroloepoxyquinazolines and isoindolo[1,2-b][3,1]epoxyquinazolines, as demonstrated in studies where γ-oxocarboxylic acids were reacted with specific amines (Kanizsai et al., 2007). Similarly, this acid is a precursor in the synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, highlighting its role in the creation of homochiral amides and related compounds (Szakonyi et al., 1998).
2. Chemical Analysis and Metabolite Detection
This acid also plays a role in chemical analysis, particularly in the detection of metabolites. A method involving this compound was developed for determining major metabolites of synthetic pyrethroids in human urine, using sophisticated techniques like solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).
3. Medicinal Chemistry
In medicinal chemistry, derivatives of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid are explored for their potential as novel isosteres for the carboxylic acid functional group, particularly in the design of thromboxane receptor antagonists. This application is significant for drug discovery and development (Ballatore et al., 2011).
properties
IUPAC Name |
(1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRAIEWQRNEROC-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641323 |
Source
|
Record name | (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-80-2 |
Source
|
Record name | (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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